molecular formula C16H24BN3O6 B572158 tert-Butyl (5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate CAS No. 1309982-63-5

tert-Butyl (5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Cat. No.: B572158
CAS No.: 1309982-63-5
M. Wt: 365.193
InChI Key: JVFYGBNUVHDLDJ-UHFFFAOYSA-N
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Description

tert-Butyl (5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate: is a complex organic compound featuring a pyridine ring substituted with a nitro group, a dioxaborolane moiety, and a tert-butyl carbamate group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate typically involves multiple steps:

    Formation of the Pyridine Core: The pyridine ring is synthesized through a series of condensation reactions involving appropriate starting materials such as aldehydes and amines.

    Introduction of the Nitro Group: Nitration of the pyridine ring is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Attachment of the Dioxaborolane Group: The dioxaborolane moiety is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine intermediate in the presence of a palladium catalyst.

    Carbamate Formation: The final step involves the protection of the amino group with a tert-butyl carbamate, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and coupling reactions, which enhance reaction efficiency and safety. Additionally, purification steps such as crystallization and chromatography are scaled up to handle larger quantities of material.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.

    Substitution: The dioxaborolane group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form various biaryl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3).

Major Products

    Amino Derivatives: From reduction of the nitro group.

    Biaryl Compounds: From Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl (5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its ability to undergo various coupling reactions makes it valuable for constructing diverse chemical libraries.

Biology and Medicine

This compound is explored for its potential biological activities. The nitro group and pyridine ring are common motifs in pharmacologically active compounds, making it a candidate for drug discovery and development. It is also used in the synthesis of enzyme inhibitors and receptor modulators.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its reactivity and stability make it suitable for various applications in material science.

Mechanism of Action

The biological activity of tert-Butyl (5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is primarily due to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyridine ring can bind to enzyme active sites or receptor binding pockets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
  • tert-Butyl (5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate

Uniqueness

Compared to similar compounds, tert-Butyl (5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate offers a unique combination of a pyridine ring and a dioxaborolane moiety. This structural feature enhances its reactivity and potential for diverse chemical transformations, making it a versatile intermediate in synthetic chemistry.

Biological Activity

tert-Butyl (5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a synthetic organic compound characterized by its unique structural features, including a tert-butyl group, a nitro group, and a boron-containing dioxaborolane moiety attached to a pyridine ring. With a molecular formula of C17H25BN2O6 and a molecular weight of approximately 365.19 g/mol, this compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities.

The biological activity of this compound is hypothesized to stem from its structural components. The presence of the nitro group may enhance interactions with biological targets through electronic effects and hydrogen bonding capabilities. Compounds with similar structures often exhibit significant biological properties due to their pharmacophoric characteristics.

Comparative Analysis

To understand the biological relevance of this compound better, we can compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamateSimilar pyridine and dioxaborolane structureDifferent substitution pattern
Tert-butyl (5-(4-fluoro-pyridin-2-yl)carbamateContains a fluorine instead of a nitro groupPotentially different biological activity
Tert-butyl (5-amino-pyridin-2-yl)carbamateAmino group instead of nitroMay exhibit different reactivity and biological properties

This table illustrates how variations in functional groups can influence the biological behavior and potential applications of these compounds.

In Vitro Studies

Research involving similar compounds has demonstrated their capability to inhibit specific kinases or enzymes. For instance:

  • PKMYT1 Inhibitors : A study on PKMYT1 inhibitors showed that modifications in the structure led to significant differences in enzymatic potency and selectivity. This suggests that similar approaches could be applied to explore the activity of tert-butyl (5-nitro...) against relevant targets .
  • Cell-Based Assays : Analogous compounds have been evaluated using cell-based assays to monitor their effects on cellular pathways. These assays confirmed the importance of structural motifs in enhancing biological activity .

Future Directions

Further research is required to elucidate the precise mechanisms by which tert-butyl (5-nitro...) exerts its effects. Suggested methodologies include:

  • Binding Studies : Employing techniques like surface plasmon resonance or isothermal titration calorimetry to assess binding affinities with target proteins.
  • In Vivo Models : Testing the compound in animal models to evaluate therapeutic efficacy and safety profiles.

Properties

IUPAC Name

tert-butyl N-[5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BN3O6/c1-14(2,3)24-13(21)19-12-11(8-10(9-18-12)20(22)23)17-25-15(4,5)16(6,7)26-17/h8-9H,1-7H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFYGBNUVHDLDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NC(=O)OC(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694425
Record name tert-Butyl [5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309982-63-5
Record name Carbamic acid, N-[5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309982-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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